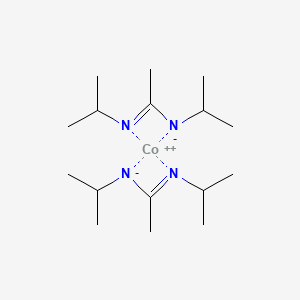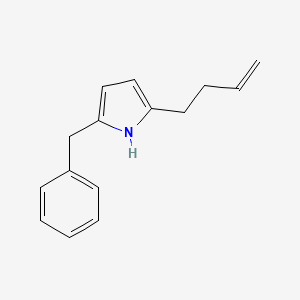
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine, also known as 4-MMP, is a novel compound that has recently been studied for its potential applications in scientific research. 4-MMP is a pyrimidine derivative with two phenyl rings and a methyl group, and is structurally similar to other pyrimidines such as 2,6-diphenyl-4-(2-methoxyphenyl)-5-methylpyrimidine (3-MMP) and 2,6-diphenyl-4-(3-methoxyphenyl)-5-methylpyrimidine (5-MMP).
科学的研究の応用
2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful reagent for the synthesis of a variety of different compounds, including heterocyclic compounds, polycyclic compounds, and aromatic compounds. Additionally, this compound has been used in the synthesis of various drugs, such as anti-inflammatory agents, antimalarial agents, and antibiotics. Furthermore, this compound has been studied for its potential applications in cancer research, as it has been found to be a potent inhibitor of several cancer cell lines.
作用機序
The mechanism of action of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is not yet fully understood. However, it is believed that this compound may act as a competitive inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been found to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of several cancer cell lines, and has been shown to reduce the growth and proliferation of these cells. Additionally, this compound has been found to reduce inflammation and oxidative stress, and has been shown to have anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to have anti-apoptotic effects, and has been found to reduce cell death in several cell lines.
実験室実験の利点と制限
The use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in lab experiments has a number of advantages. It is a relatively simple compound to synthesize, and is readily available from chemical suppliers. Additionally, this compound is a potent inhibitor of several enzymes and transcription factors, making it a useful tool for studying the regulation of these molecules. Furthermore, this compound has been found to have a number of beneficial biochemical and physiological effects, making it a useful reagent for studying these effects.
However, there are also a number of limitations to the use of this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, the use of this compound in lab experiments can be limited by its toxicity, as it has been found to be toxic to some cell lines. Furthermore, this compound is a relatively expensive compound, and can be difficult to obtain in large quantities.
将来の方向性
There are a number of potential future directions for the use of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine in scientific research. One potential direction is the further exploration of its mechanism of action. Additionally, further research could be conducted to investigate the potential applications of this compound in cancer research. Furthermore, research could be conducted to investigate the potential therapeutic applications of this compound, as it has been found to have a number of beneficial biochemical and physiological effects. Finally, research could be conducted to investigate the potential for this compound to be used as a drug, as it has been found to be a potent inhibitor of several enzymes and transcription factors.
合成法
The synthesis of 2,6-Diphenyl-4-(4-methoxyphenyl)-5-methylpyrimidine is relatively simple and can be accomplished using a two-step reaction process. The first step involves the reaction of 2,6-diphenyl-4-methoxyphenol with ethyl chloroformate to form this compound-2-oxide. The second step involves the reduction of the pyrimidine-2-oxide to this compound using sodium borohydride. This two-step process is typically carried out in an organic solvent such as dichloromethane, and the reaction can be completed in a few hours.
特性
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-2,6-diphenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-17-22(18-9-5-3-6-10-18)25-24(20-11-7-4-8-12-20)26-23(17)19-13-15-21(27-2)16-14-19/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVDHXIKSJIMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)










